Product packaging for Diammonium 4-nitrophenyl phosphate(Cat. No.:CAS No. 32348-91-7)

Diammonium 4-nitrophenyl phosphate

Cat. No.: B13734586
CAS No.: 32348-91-7
M. Wt: 253.15 g/mol
InChI Key: HMBDBPRVHYUSKG-UHFFFAOYSA-N
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Description

Significance of Phosphoryl Transfer Reactions in Biological Systems and Their Enzymatic Catalysis

Phosphoryl transfer reactions, the movement of a phosphoryl group (PO₃²⁻) from a donor molecule to an acceptor, are fundamental to a vast array of life processes. researchgate.netnih.gov These reactions are integral to energy metabolism, with the transfer of phosphoryl groups from adenosine (B11128) triphosphate (ATP) driving countless biochemical transformations. libretexts.org They are also crucial for cellular signaling, where the phosphorylation and dephosphorylation of proteins by kinases and phosphatases act as molecular switches that control cellular activities like growth, differentiation, and proliferation. pnas.orgnih.gov Furthermore, phosphoryl transfer is the chemical basis for the synthesis of DNA and RNA, the very molecules of heredity. nih.gov

Despite their importance, these reactions are often incredibly slow in the absence of a catalyst. nih.govnih.gov Enzymes that catalyze phosphoryl transfer, known as phosphotransferases, can accelerate these reactions by extraordinary factors, in some cases by more than 10²⁷-fold. nih.gov They achieve this by precisely orienting the reactants in their active sites and stabilizing the high-energy transition states of the reaction. libretexts.org The mechanisms of enzymatic phosphoryl transfer can be complex, proceeding either through a direct transfer to a nucleophile or via the formation of a covalent enzyme-phosphate intermediate. pnas.org

Evolution and Rationale for Spectrophotometric Substrates in Enzyme Activity Monitoring

The need to easily and accurately measure the activity of enzymes like phosphatases drove the development of specialized substrates. Early methods often relied on measuring the inorganic phosphate (B84403) released, which could be cumbersome. The innovation of spectrophotometric assays using chromogenic substrates revolutionized enzyme kinetics. creative-enzymes.comthermofisher.com These assays are based on a simple principle: the substrate is colorless, but the product of the enzymatic reaction is colored. wikipedia.org

The intensity of the color produced is directly proportional to the amount of product formed, which in turn reflects the activity of the enzyme. creative-enzymes.com This allows for continuous monitoring of the reaction rate by measuring the change in absorbance of light at a specific wavelength over time. creative-enzymes.comnih.gov The ideal spectrophotometric substrate is highly sensitive, specific for the enzyme of interest, and stable under assay conditions. sigmaaldrich.com The development of such substrates has been crucial for high-throughput screening of potential enzyme inhibitors in drug discovery and for routine diagnostic assays. nih.govnih.gov

Historical and Contemporary Role of Diammonium 4-nitrophenyl phosphate as a Prototypical Substrate for Phosphatases

para-Nitrophenyl (B135317) phosphate (pNPP) has long been a cornerstone substrate for assaying a wide variety of phosphatases. wikipedia.org Its diammonium salt, this compound, functions on the same principle. The utility of pNPP lies in its straightforward mechanism: when a phosphatase enzyme hydrolyzes the phosphate ester bond, it releases para-nitrophenol (pNP). wikipedia.orgnih.gov In alkaline conditions, pNP is deprotonated to form the para-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance at 405 nm. wikipedia.orgsigmaaldrich.com

This property makes this compound and other pNPP salts exceptionally useful and popular substrates in enzyme-linked immunosorbent assays (ELISAs) and other spectrophotometric formats. wikipedia.orgwikipedia.org Its advantages include its low cost, high sensitivity, and the ability to perform both kinetic (continuous) and end-point assays. wikipedia.orgsigmaaldrich.comnih.gov While it is a small, artificial substrate and may not perfectly mimic the complex physiological substrates of all phosphatases, its reliability and ease of use have cemented its role as a prototypical and widely used tool in biochemistry and molecular biology. wikipedia.orgnih.gov

Table 1: Properties of this compound and Related Compounds

Compound Chemical Formula Molar Mass (g/mol) Key Characteristic
This compound (NH₄)₂C₆H₄NO₆P 254.14 Substrate for phosphatases, releases yellow p-nitrophenol upon hydrolysis.
para-Nitrophenol C₆H₅NO₃ 139.11 Yellow-colored product of pNPP hydrolysis under alkaline conditions. wikipedia.org
Diammonium phosphate (NH₄)₂HPO₄ 132.06 A water-soluble salt of ammonia (B1221849) and phosphoric acid. wikipedia.orgcropnutrition.com

Overview of Major Phosphatase Enzyme Families Investigated with this compound

This compound is a versatile substrate used to study a broad spectrum of phosphatase enzymes. The primary requirement is that the enzyme can cleave the phosphate monoester bond. The main families of phosphatases routinely assayed with this substrate include:

Alkaline Phosphatases (APs): These enzymes exhibit optimal activity at an alkaline pH (around 8-10) and are found in nearly all tissues, with particularly high concentrations in the liver, bone, and placenta. chronolab.comresearchgate.net pNPP is the substrate of choice for the routine clinical determination of AP activity, which can be indicative of various diseases. chronolab.com The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommends methods using pNPP for standardized AP measurements. roche.com

Acid Phosphatases (ACPs): In contrast to APs, acid phosphatases function optimally in an acidic environment (pH 4-6). researchgate.net They are found in various tissues, and their activity can be quantified using pNPP, where the resulting p-nitrophenol is measured. nih.gov Assays using pNPP have been developed to determine ACP activity in biological fluids and cultured cells. sigmaaldrich.comnih.gov

Protein Tyrosine Phosphatases (PTPs): This is a large and diverse family of enzymes that specifically remove phosphate groups from tyrosine residues on proteins, playing critical roles in cell signaling. nih.gov Although pNPP is a non-specific, small-molecule substrate, it is widely used as a phosphotyrosine-like mimic for assaying PTP activity due to its simplicity and cost-effectiveness. nih.govnih.govnih.gov It is a valuable tool for initial activity measurements and for high-throughput screening of PTP inhibitors. nih.govnih.gov

Table 2: Major Phosphatase Families Assayed with this compound

Enzyme Family Optimal pH Biological Significance Use of this compound
Alkaline Phosphatase (AP) Alkaline (8-10) Bone formation, liver function, nutrient transport. chronolab.com Standard chromogenic substrate for clinical and research assays. sigmaaldrich.comchronolab.com
Acid Phosphatase (ACP) Acidic (4-6) Phosphate metabolism in various tissues. researchgate.net Used to quantify ACP activity in biological samples. nih.gov
Protein Tyrosine Phosphatase (PTP) Neutral to slightly acidic Regulation of cell signaling pathways. nih.gov Common, non-specific substrate for activity screening and inhibitor discovery. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N3O6P B13734586 Diammonium 4-nitrophenyl phosphate CAS No. 32348-91-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32348-91-7

Molecular Formula

C6H12N3O6P

Molecular Weight

253.15 g/mol

IUPAC Name

diazanium;(4-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P.2H3N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);2*1H3

InChI Key

HMBDBPRVHYUSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[NH4+].[NH4+]

Related CAS

330-13-2 (Parent)

Origin of Product

United States

Methodological Paradigms for Enzymatic Activity Quantification Utilizing Diammonium 4 Nitrophenyl Phosphate

Principles of Spectrophotometric Assays for Phosphatase Activity

Spectrophotometric assays are a cornerstone of enzymatic research, providing a straightforward and reliable method for quantifying enzyme activity. The use of diammonium 4-nitrophenyl phosphate (B84403) as a chromogenic substrate is particularly widespread for the assessment of various phosphatases, including alkaline and acid phosphatases. wikipedia.org This is due to its low cost and the ability to measure reaction rates across a broad range of substrate concentrations. wikipedia.org The fundamental principle of this assay lies in the enzymatic hydrolysis of a colorless substrate into a colored product, allowing for the quantification of enzyme activity by measuring the change in light absorbance over time.

Reaction Mechanism of p-Nitrophenol Formation from Diammonium 4-nitrophenyl phosphate

The enzymatic assay using this compound hinges on a simple yet elegant reaction mechanism. Phosphatase enzymes catalyze the hydrolysis of the phosphate ester bond in this compound. neb.comegyankosh.ac.in This enzymatic action cleaves the molecule, releasing inorganic phosphate and 4-nitrophenol (B140041) (p-nitrophenol). wikipedia.orgegyankosh.ac.in

The reaction can be summarized as follows:

This compound + H₂O --(Phosphatase)--> 4-Nitrophenol + Inorganic Phosphate + 2NH₄⁺

Under alkaline conditions, the product, 4-nitrophenol, is deprotonated to form the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color. umcs.pluvm.edu This color change is the basis for the spectrophotometric quantification of the enzyme's activity. The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn is a direct measure of the phosphatase activity. egyankosh.ac.in

Quantitative Detection of p-Nitrophenol via Absorbance Spectroscopy at 405 nm

The yellow 4-nitrophenolate ion has a maximum absorbance of light at a wavelength of 405 nm. wikipedia.orgneb.com This specific absorbance allows for the precise and quantitative detection of the product using a spectrophotometer. The amount of 4-nitrophenol formed can be determined by measuring the absorbance at this wavelength and applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. umcs.pl

The molar extinction coefficient for p-nitrophenol under standard assay conditions is a critical parameter for calculating the exact amount of product formed. This value is approximately 18,000 M⁻¹cm⁻¹. neb.com By measuring the change in absorbance at 405 nm over a specific time period, the initial velocity of the reaction can be calculated, providing a measure of the enzyme's activity. neb.com The reaction is often stopped at a specific time point by adding a strong base, such as sodium hydroxide (B78521) (NaOH), which halts the enzymatic reaction and ensures the complete conversion of p-nitrophenol to the colored 4-nitrophenolate ion. wikipedia.orgneb.com

Establishing Standard Curves for p-Nitrophenol Concentration Determination

To accurately determine the concentration of p-nitrophenol produced in an enzymatic reaction, a standard curve is essential. egyankosh.ac.inuvm.edu A standard curve is a graph that plots the absorbance of solutions with known concentrations of a substance against their corresponding concentrations. uvm.edu

To create a standard curve for p-nitrophenol, a series of dilutions with known concentrations of pure p-nitrophenol are prepared. uvm.eduresearchgate.net The absorbance of each of these standard solutions is then measured at 405 nm. researchgate.net The resulting data points are plotted with absorbance on the y-axis and concentration on the x-axis. A line of best fit is then drawn through these points. uvm.edu This line, governed by the equation y = mx + c (where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept), allows for the determination of the unknown concentration of p-nitrophenol in an experimental sample by measuring its absorbance and interpolating the concentration from the standard curve. researchgate.net

Table 1: Example Data for a p-Nitrophenol Standard Curve

p-Nitrophenol Concentration (µM)Absorbance at 405 nm
00.000
200.350
400.700
601.050
801.400
1001.750

Optimization of Assay Conditions for Robust Enzyme Activity Assessment

The reliability and accuracy of enzymatic assays using this compound are highly dependent on the careful optimization of several key reaction conditions. These factors can significantly influence the rate of the enzymatic reaction and, consequently, the measured activity.

Influence of pH and Buffer Systems on Reaction Velocity

The pH of the reaction environment is a critical determinant of enzyme activity. Each phosphatase exhibits an optimal pH at which its catalytic activity is maximal. researchgate.netnih.gov For instance, acid phosphatases function optimally in acidic conditions (around pH 4.8-6.0), while alkaline phosphatases show the highest activity in alkaline environments (around pH 9.5-11.0). egyankosh.ac.inresearchgate.netnih.gov

The choice of buffer system is also crucial for maintaining a stable pH throughout the assay and can influence the reaction velocity. nih.govresearchgate.net Different buffer systems can have varying effects on enzyme activity. For example, Tris-HCl and glycine-NaOH buffers are commonly used for alkaline phosphatase assays, with studies showing that the choice of buffer can affect the kinetic parameters of the enzyme. researchgate.net It is important to select a buffer that not only maintains the desired pH but also does not inhibit the enzyme's activity. For example, phosphate buffers should be avoided in phosphatase assays as inorganic phosphate is a product of the reaction and can act as a competitive inhibitor.

Table 2: Effect of pH on the Activity of Calf Intestinal Alkaline Phosphatase (CIAP) using Different Buffers

Buffer SystempHRelative Activity (%)
Glycine-NaOH8.580
Glycine-NaOH9.5100
Glycine-NaOH10.590
Tris-HCl10.095
Tris-HCl11.0100
Tris-HCl12.075

Data adapted from studies on the kinetic behavior of CIAP. researchgate.netsweetstudy.com

Temperature Dependence of this compound Hydrolysis

Temperature is another physical parameter that profoundly affects the rate of enzymatic hydrolysis of this compound. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, up to a certain point. This is due to the increased kinetic energy of both the enzyme and substrate molecules, resulting in more frequent and energetic collisions.

However, each enzyme has an optimal temperature at which it functions most efficiently. researchgate.netresearchgate.net Beyond this optimal temperature, the enzyme's three-dimensional structure begins to denature, leading to a rapid loss of catalytic activity. researchgate.net For example, some acid phosphatases exhibit optimal activity around 50°C, while calf intestinal alkaline phosphatase has a high-temperature optimum of 45°C at pH 11. researchgate.netresearchgate.net Therefore, it is essential to determine and maintain the optimal temperature for the specific phosphatase being assayed to ensure accurate and reproducible results.

Table 3: Influence of Temperature on the Activity of an Acid Phosphatase

Temperature (°C)Relative Activity (%)
3060
4085
50100
6070
7030
805

Data representative of typical temperature profiles for acid phosphatases. researchgate.net

Substrate Saturation Kinetics and Concentration Effects on Reaction Rates

The relationship between substrate concentration and the rate of an enzymatic reaction is fundamental to understanding enzyme kinetics. When using this compound as a substrate, the reaction rate typically follows Michaelis-Menten kinetics. uasbangalore.edu.inthepharmajournal.com At low substrate concentrations, the reaction rate is directly proportional to the concentration of this compound. As the substrate concentration increases, the enzyme's active sites become progressively saturated, and the reaction rate begins to level off, eventually approaching a maximum velocity (Vmax). uasbangalore.edu.inthepharmajournal.com

Studies on soil acid phosphatase have demonstrated that the enzyme's activity increases with rising concentrations of 4-nitrophenyl phosphate, reaching a plateau at higher concentrations. uasbangalore.edu.inthepharmajournal.com For instance, in one study, soil acid phosphatase activity continued to increase up to a substrate concentration of 30 mM, after which it remained relatively constant. thepharmajournal.com This saturation point indicates that the enzyme is working at its maximum capacity under the given conditions.

The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is a crucial parameter for characterizing an enzyme's affinity for its substrate. A lower Km value generally signifies a higher affinity. The determination of Km and Vmax for a given enzyme with this compound allows for a standardized comparison of enzyme performance under different conditions or from various sources.

The following table presents data from a study on the kinetics of acid phosphatase from different soil samples, illustrating the variability in Vmax and Km values.

Soil SampleVmax (µg 4-nitrophenol g⁻¹ soil h⁻¹)Km (mM)
VS I56.6-
AS II--
AS I40.0-
VS II--
Data derived from a study on soil acid phosphatase kinetics. thepharmajournal.com

In another investigation focusing on a membrane-bound acid phosphatase from Burkholderia gladioli, the hydrolysis of p-nitrophenyl phosphate (PNPP) displayed a hyperbolic relationship with increasing substrate concentration, with no inhibition observed at excessive substrate levels. researchgate.net The specific activity for PNPP hydrolysis was determined to be 113.5 U/mg, with a K₀.₅ of 65 μM. researchgate.net

Role of Divalent Metal Ions (e.g., Mg²⁺, Zn²⁺) in Phosphatase Activity with this compound

Divalent metal ions, such as magnesium (Mg²⁺) and zinc (Zn²⁺), often play a critical role as cofactors in the catalytic activity of phosphatases. bioline.org.brnih.govbioline.org.br These ions can be essential for the proper folding of the enzyme, binding of the substrate, and the catalytic mechanism itself.

For many alkaline phosphatases, both Mg²⁺ and Zn²⁺ are required for maximal activity. bioline.org.brnih.gov Kinetic studies have revealed that Mg²⁺ can act as an activator at optimal concentrations but may become inhibitory at higher concentrations. bioline.org.brbioline.org.br This inhibitory effect at supra-optimal levels could be due to the displacement of the essential Zn²⁺ ion from the catalytic site by the excess Mg²⁺. bioline.org.brbioline.org.br The activation by Mg²⁺ is often associated with an increase in the Vmax of the reaction, suggesting it enhances the catalytic rate without necessarily increasing the enzyme's affinity for the substrate (Km). bioline.org.br

Research on tissue non-specific alkaline phosphatase has shown a synergistic interaction between Mg²⁺ and Zn²⁺ in activating the enzyme. bioline.org.br The time-dependent activation of alkaline phosphatase by these ions indicates that their binding and subsequent conformational changes in the enzyme are crucial for its function. bioline.org.br

Conversely, some acid phosphatases are Zn²⁺-dependent, requiring this ion for the hydrolysis of substrates like p-nitrophenyl phosphate in acidic conditions. nih.gov Interestingly, the same enzyme may exhibit Mg²⁺-dependent activity towards other substrates under physiological pH, highlighting the complex and specific roles of these metal ions. nih.gov The table below summarizes the effects of Mg²⁺ and Zn²⁺ on the activity of a particular alkaline phosphatase.

Metal Ion(s)ConcentrationEffect on Alkaline Phosphatase Activity
Mg²⁺OptimalActivation (increases Vmax) bioline.org.br
Mg²⁺HighInhibition bioline.org.br
Zn²⁺LowActivation nih.gov
Zn²⁺HighInhibition nih.gov
Mg²⁺ and Zn²⁺Optimal ratioSynergistic activation bioline.org.br

High-Throughput Screening Methodologies Employing this compound Assays

The use of this compound as a chromogenic substrate is highly amenable to high-throughput screening (HTS) applications. nih.govnih.gov HTS allows for the rapid testing of large numbers of compounds to identify potential inhibitors or activators of a target enzyme. nih.gov The simplicity and robustness of the 4-nitrophenyl phosphate assay make it a valuable tool in drug discovery and other areas of biochemical research. medchemexpress.com

In a typical HTS setup, the enzymatic reaction is carried out in multi-well plates, with each well containing the enzyme, buffer, and a different test compound. The reaction is initiated by the addition of this compound. medchemexpress.com The rate of color development, corresponding to the formation of 4-nitrophenol, is measured over time. medchemexpress.com A decrease in the rate of color formation in the presence of a test compound suggests that it is an inhibitor of the enzyme.

The assay's compatibility with automated liquid handling systems and plate readers significantly increases the throughput, enabling the screening of thousands of compounds in a short period. nih.gov The quantitative nature of the assay also allows for the determination of the potency of the identified hits, such as the IC₅₀ value (the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity).

Integration of this compound Assays with Microplate Reader Technologies

The integration of this compound-based assays with microplate readers is a key factor in their widespread use for HTS and routine enzyme activity measurements. nih.gov Microplate readers are spectrophotometers capable of measuring the absorbance of light in multiple wells of a microplate simultaneously.

For assays utilizing this compound, the microplate reader is typically set to measure the absorbance at or near 405 nm, which is the wavelength of maximum absorbance for the product, 4-nitrophenol, under alkaline conditions. medchemexpress.com The reader can be programmed to take kinetic readings, measuring the change in absorbance over time, which directly reflects the rate of the enzymatic reaction. medchemexpress.com Alternatively, endpoint readings can be taken after a fixed incubation period, where the reaction is stopped by the addition of a strong base (e.g., NaOH), which also enhances the color of the 4-nitrophenolate ion. neb.com

This seamless integration allows for efficient data acquisition and analysis. Modern microplate readers are often equipped with software that can automatically calculate reaction rates, perform statistical analysis, and generate dose-response curves, further streamlining the workflow of enzymatic assays. The use of 384-well or even 1536-well plates can further increase the throughput, making these assays highly cost-effective and time-efficient for large-scale screening campaigns. dianabiotech.com

Kinetic Characterization of Enzyme Substrate Interactions Involving Diammonium 4 Nitrophenyl Phosphate

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax)

The Michaelis-Menten model is fundamental to understanding enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). The equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. libretexts.org A low Km value indicates a high affinity of the enzyme for the substrate, and a high Km value suggests a low affinity. libretexts.org

Analysis of Initial Reaction Velocities Across Varying Substrate Concentrations

To determine Km and Vmax, the initial reaction velocities are measured at various concentrations of the substrate, diammonium 4-nitrophenyl phosphate (B84403). uasbangalore.edu.inslideshare.net In a typical assay, the concentration of the enzyme is kept constant while the substrate concentration is varied. uasbangalore.edu.in The rate of hydrolysis of diammonium 4-nitrophenyl phosphate is monitored by measuring the increase in absorbance at 405 nm, which corresponds to the formation of the product, 4-nitrophenol (B140041). wikipedia.orgneb.commedchemexpress.com

Studies have shown that for many phosphatases, as the concentration of this compound increases, the initial reaction velocity increases until it reaches a plateau, indicating that the enzyme is saturated with the substrate. uasbangalore.edu.in For instance, research on soil acid phosphatase demonstrated that the enzyme activity increased with rising substrate concentrations up to 20 mM, after which it remained relatively constant. uasbangalore.edu.in

Graphical and Computational Approaches for Parameter Estimation (e.g., Lineweaver-Burk Plots, Non-linear Regression)

Historically, the Michaelis-Menten equation has been transformed into linear forms to facilitate the graphical determination of Km and Vmax. The most common of these is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S]. wikipedia.orgnih.gov This plot yields a straight line with the y-intercept equal to 1/Vmax and the x-intercept equal to -1/Km. scialert.net

While Lineweaver-Burk plots are useful for visualizing kinetic data and determining the type of enzyme inhibition, they can distort the error structure of the data. wikipedia.org Therefore, modern approaches often favor non-linear regression analysis of the untransformed Michaelis-Menten equation, which provides more accurate and robust estimates of Km and Vmax. scialert.netnih.gov

Below is a table showcasing typical Km and Vmax values obtained for various phosphatases using this compound as the substrate.

EnzymeSourceKm (mM)Vmax (units)Reference
Acid PhosphataseSoil4.9 - 9.630.0 - 434.8 (µg of 4-nitrophenol g⁻¹ soil h⁻¹) uasbangalore.edu.in
Acid PhosphataseSoil-40.0 - 56.6 (µg of 4-nitrophenol g⁻¹ soil h⁻¹) thepharmajournal.com
Alkaline PhosphataseE. coli0.0074 (in low Tris buffer)- researchgate.net
Alkaline PhosphataseE. coli0.0127 (in high Tris buffer)- researchgate.net
Alkaline Phosphatase (Wild-type)E. coli-Higher than mutant forms researchgate.net
Alkaline Phosphatase (R166A and R166S mutants)E. coliHigher than wild-typeLower than wild-type researchgate.net
Protein Phosphatase Type 2A--119 ± 8 (µmol/min per mg of protein) nih.gov
Protein Phosphatase Type 1--6.4 ± 8 (nmol/min per mg of protein) nih.gov
Protein Phosphatase Type 2C--1.2 ± 3 (nmol/min per mg of protein) nih.gov

Quantification of Catalytic Efficiency (kcat/Km)

The catalytic efficiency of an enzyme is a measure of how efficiently it converts a substrate into a product. It is represented by the specificity constant, kcat/Km. The turnover number, kcat, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate (kcat = Vmax/[E]T, where [E]T is the total enzyme concentration). libretexts.orgyoutube.com

Investigations into Enzyme Specificity and Substrate Promiscuity Using this compound and Analogues

This compound and its analogues are valuable tools for investigating the specificity and promiscuity of phosphatases. Enzyme specificity refers to the ability of an enzyme to catalyze one particular reaction, while substrate promiscuity describes the capacity of an enzyme to catalyze reactions with a range of different substrates. nih.govrsc.org

Studies have shown that some phosphatases exhibit broad substrate specificity, hydrolyzing not only this compound but also other phosphorylated compounds. nih.gov For example, purple acid phosphatases, initially thought to lack phosphodiesterase activity, have been shown to efficiently hydrolyze diesters like methyl nitrophenyl phosphate and ethyl nitrophenyl phosphate. uq.edu.au

Conversely, some enzymes demonstrate high specificity. For instance, the receptor protein tyrosine phosphatase domains PD-PTPRδ and PD-PTPRΩ show significant activity with p-nitrophenyl phosphate, an analogue of their natural substrate phosphotyrosine, but much weaker activity with o-nitrophenyl galactoside, a substrate for β-galactosidase. nih.gov

The use of different substrate analogues allows researchers to probe the structural and chemical features of the enzyme's active site that determine substrate recognition and catalysis.

Allosteric Regulation and Cooperative Binding Phenomena of Phosphatases with this compound

Allosteric regulation occurs when the binding of a molecule (an allosteric effector) to a site other than the active site alters the enzyme's activity. This can involve changes in Km or Vmax. Cooperative binding, a form of allosteric regulation, occurs in multimeric enzymes where the binding of a substrate molecule to one subunit influences the binding of substrate molecules to other subunits.

Research on p-nitrophenylphosphatase from rat erythrocytes has indicated the presence of allosteric regulation. nih.gov Additionally, studies on bovine dopamine (B1211576) β-monooxygenase have shown that the enzyme can exist in dimeric and tetrameric forms, with the equilibrium between these states leading to non-Michaelis-Menten kinetics, suggesting cooperative interactions. nih.gov The binding of inorganic phosphate (Pi), the product of the hydrolysis of this compound, to the active site of alkaline phosphatase can also induce conformational changes, highlighting the dynamic nature of enzyme-ligand interactions. nih.govresearchgate.net

Inhibition Studies of Phosphatase Enzymes Utilizing Diammonium 4 Nitrophenyl Phosphate As a Substrate

Characterization of Reversible Inhibition Mechanisms

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed, often by dilution. The study of these inhibitors is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. The hydrolysis of diammonium 4-nitrophenyl phosphate (B84403) is a standard assay for elucidating the nature of reversible inhibition, which is broadly classified into competitive, non-competitive, uncompetitive, and mixed-type inhibition. nih.govbridgewater.edunih.gov

In competitive inhibition, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged. mystudies.com

Several compounds have been identified as competitive inhibitors of phosphatases using p-nitrophenyl phosphate as the substrate. For instance, a study on the alkaline phosphatase activity from the isolated brush border membrane of the tapeworm Hymenolepis diminuta demonstrated that molybdate (B1676688), arsenate, arsenite, and beta-glycerophosphate act as competitive inhibitors. nih.gov Similarly, sodium phosphate has been shown to be a competitive inhibitor of mucosal alkaline phosphatase. mystudies.com The analysis of inhibition is often carried out using the Lineweaver-Burk plot, where data for a competitive inhibitor will show a series of lines with different slopes that intersect on the y-axis (at 1/Vmax). mystudies.com

Table 1: Examples of Competitive Inhibitors of Phosphatases Using p-Nitrophenyl Phosphate

Inhibitor Enzyme Source
Molybdate Hymenolepis diminuta brush border membrane alkaline phosphatase
Arsenate Hymenolepis diminuta brush border membrane alkaline phosphatase
Arsenite Hymenolepis diminuta brush border membrane alkaline phosphatase
Beta-glycerophosphate Hymenolepis diminuta brush border membrane alkaline phosphatase
Sodium Phosphate Mucosal alkaline phosphatase
Phosphate Soybean seed acid phosphatase isoforms
Vanadate Soybean seed acid phosphatase isoforms

This table is generated based on data from the text.

Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding. In this mode of inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The hallmark of non-competitive inhibition is a decrease in Vmax with no change in the Km of the enzyme for its substrate.

An example of a non-competitive inhibitor is cyclohexylamine, which has been shown to inhibit alkaline phosphatases. researchgate.net Studies on acid phosphatase from rice seedlings have also identified sodium fluoride (B91410) as a non-competitive inhibitor. ntu.edu.tw

Table 2: Examples of Non-Competitive Inhibitors of Phosphatases

Inhibitor Enzyme Source Substrate
Cyclohexylamine Alkaline Phosphatases p-Nitrophenyl phosphate

This table is generated based on data from the text.

Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.gov This type of inhibition is more effective at higher substrate concentrations. Kinetically, uncompetitive inhibition is characterized by a decrease in both Vmax and Km.

L-phenylalanine has been identified as an uncompetitive inhibitor of alkaline phosphatase. researchgate.netoup.com Another example is levamisole (B84282), which acts as an uncompetitive inhibitor of alkaline phosphatase from the brush border membrane of Hymenolepis diminuta when p-nitrophenyl phosphate is used as the substrate. nih.gov

Table 3: Examples of Uncompetitive Inhibitors of Phosphatases

Inhibitor Enzyme Source
L-phenylalanine Alkaline Phosphatase

This table is generated based on data from the text.

Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Km and Vmax values. If the inhibitor binds to the free enzyme and the ES complex with equal affinity, it is termed non-competitive inhibition, which can be considered a special case of mixed inhibition.

Research on the alkaline phosphatase from Hymenolepis diminuta has shown that the compound clorsulon (B1669243) acts as a mixed inhibitor when p-nitrophenyl phosphate is the substrate. nih.gov It has also been noted that phosphate can exert a mixed inhibition effect on calf intestinal alkaline phosphatase. oup.com

Analysis of Irreversible Inhibition Kinetics and Mechanism-Based Inactivation

Irreversible inhibitors, in contrast to their reversible counterparts, bind to the enzyme through strong, often covalent, bonds. This type of inhibition is generally time-dependent and is not reversed by dilution. Mechanism-based inhibitors are a specific class of irreversible inhibitors that are unreactive until they are catalytically converted by the target enzyme into a reactive form that then inactivates the enzyme.

Studies utilizing p-nitrophenyl phosphate as a substrate have helped in identifying irreversible inhibitors. For example, rapid dilution experiments have shown that EDTA acts as an irreversible inhibitor of calf intestine alkaline phosphatase. nih.gov For mechanism-based inhibitors, the determination of kinetic parameters such as the inhibition constant (KI) and the rate of enzyme inactivation (kinact) is crucial, and these can be derived from time-dependent IC50 values. core.ac.ukresearchgate.net

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

Quantifying the potency of an inhibitor is essential in drug discovery and enzymology. Two key parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). edx.org The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. edx.org The Ki, on the other hand, is the dissociation constant of the enzyme-inhibitor complex and represents a more absolute measure of inhibitor potency. edx.org

The hydrolysis of diammonium 4-nitrophenyl phosphate is a standard method for determining these values. For example, in a study with calf intestine alkaline phosphatase, the pIC50 (the negative logarithm of the IC50) for sodium orthovanadate was determined to be 6.61 ± 0.08, and for EDTA, it was 3.07 ± 0.03. nih.gov The Ki value for orthovanadate was found to be 51 ± 8 nM. nih.gov In another study, the Ki value for the competitive inhibitor sodium phosphate against mucosal alkaline phosphatase was determined to be 0.54. mystudies.com The apparent inhibitor constants (Ki') for molybdate and levamisole as inhibitors of Hymenolepis diminuta alkaline phosphatase have also been determined. nih.gov The Cheng-Prusoff equation is often used to convert IC50 values to Ki values, though this requires knowledge of the Michaelis-Menten constant (Km) of the substrate and the substrate concentration used in the assay. edx.orgnih.gov

Table 4: Reported Inhibition Constants for Various Phosphatase Inhibitors

Inhibitor Enzyme Inhibition Type Ki Value pIC50
Sodium Orthovanadate Calf Intestine Alkaline Phosphatase Reversible 51 ± 8 nM 6.61 ± 0.08
EDTA Calf Intestine Alkaline Phosphatase Irreversible - 3.07 ± 0.03
Sodium Phosphate Mucosal Alkaline Phosphatase Competitive 0.54 -

This table is generated based on data from the text.

High-Throughput Screening Strategies for Phosphatase Inhibitor Discovery

High-throughput screening (HTS) represents a important strategy in drug discovery for identifying novel inhibitors of phosphatase enzymes. This approach leverages automation and miniaturization to rapidly assess the inhibitory potential of large collections of chemical compounds. At the core of many of these screening campaigns is the use of this compound, more commonly referred to as para-nitrophenyl (B135317) phosphate (pNPP), a reliable and cost-effective chromogenic substrate. nih.govneb.comlabm.com

The fundamental principle of the pNPP-based HTS assay is straightforward and adaptable to high-density microplate formats, such as 384-well or 1536-well plates. researchgate.netnih.gov In the presence of a phosphatase, such as protein tyrosine phosphatase (PTP), pNPP is hydrolyzed. This enzymatic reaction cleaves the phosphate group from the substrate, yielding p-nitrophenol (pNP) as a product. nih.govneb.com Under alkaline conditions, which are typically established by adding a stop solution like sodium hydroxide (B78521) (NaOH) at the end of the reaction, pNP is converted to the p-nitrophenolate anion. researchgate.netsciencellonline.com This anion imparts a distinct yellow color to the solution, which can be quantitatively measured by a spectrophotometer at a wavelength of 405 nm. sciencellonline.comnih.gov

In a typical HTS setup, the wells of a microplate are loaded with the target phosphatase enzyme, a buffer solution optimized for enzyme activity, and the pNPP substrate. researchgate.net The compounds from a chemical library are then added individually to each well. If a compound inhibits the phosphatase, the production of p-nitrophenol is reduced or prevented, resulting in a lower absorbance reading compared to control wells with no inhibitor. This allows for the rapid identification of "hits"—compounds that demonstrate significant inhibitory activity. researchgate.netnih.gov

One notable HTS campaign for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a significant target for type 2 diabetes and obesity, utilized pNPP as the substrate in a 384-well microplate format. researchgate.netnih.gov In this screen, a total of 24,240 samples were evaluated. From this large pool, 80 samples showed an inhibition rate greater than 70% and were selected for further analysis. Ultimately, six compounds were confirmed to have high inhibitory activity against PTP1B. researchgate.netnih.gov

Similarly, early HTS efforts by Ontogen Corporation for PTP1B inhibitors also led to the identification of small-molecule compounds. One such compound, OC-060.062, was found to be a potent and selective inhibitor of PTP1B. bioworld.com Another study involving a fragment-based drug discovery approach screened a library of 50 compounds against both PTP1B and the closely related T-cell PTP (TCPTP) using pNPP. This screen identified three compounds that exhibited significant inhibition of both phosphatases. eijppr.com

These examples underscore the utility of this compound as a key tool in the initial stages of drug discovery, enabling the efficient screening of vast chemical libraries to find promising lead compounds for the development of novel phosphatase inhibitors.

Detailed Research Findings from HTS Campaigns

The table below summarizes the results from various high-throughput screening studies where this compound (pNPP) was used as the substrate to identify phosphatase inhibitors. The data includes the target phosphatase, the screening library or source of compounds, and the inhibitory activity (IC50) of the identified "hit" compounds.

Target PhosphataseCompound ID/NameScreening Library/SourceIC50 (µM)Reference
Protein Tyrosine Phosphatase 1B (PTP1B)Compound 124,240 samples21.58 µg/mL researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B)Compound 224,240 samples18.39 µg/mL researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B)Compound 324,240 samples15.37 µg/mL researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B)Compound 424,240 samples11.92 µg/mL researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B)Compound 524,240 samples37.27 µg/mL researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B)Compound 624,240 samples36.61 µg/mL researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B)OC-86839Ontogen proprietary library5 bioworld.com
Protein Tyrosine Phosphatase 1B (PTP1B)OC-060.062Ontogen proprietary library0.05 bioworld.com
Protein Tyrosine Phosphatase 1B (PTP1B)AU-008Virtual screening library67 eijppr.com
Protein Tyrosine Phosphatase 1B (PTP1B)AU-247Virtual screening library~100-300 eijppr.com
Protein Tyrosine Phosphatase 1B (PTP1B)AU-2525Virtual screening library~100-300 eijppr.com
T-cell Protein Tyrosine Phosphatase (TCPTP)AU-008Virtual screening library180 eijppr.com
T-cell Protein Tyrosine Phosphatase (TCPTP)AU-247Virtual screening library~100-300 eijppr.com
T-cell Protein Tyrosine Phosphatase (TCPTP)AU-2525Virtual screening library~100-300 eijppr.com

Mechanistic Elucidation of Enzymatic Hydrolysis Through Studies with Diammonium 4 Nitrophenyl Phosphate

Probing Catalytic Mechanisms via Substrate Analogue Studies

The use of pNPP and its analogues has been instrumental in dissecting the catalytic strategies employed by different classes of phosphatases. By comparing the enzymatic hydrolysis of pNPP with that of its sulfur-substituted analogue, p-nitrophenyl sulfate (B86663) (pNPS), researchers can probe the importance of electrostatic interactions in catalysis. nih.gov For instance, studies on alkaline phosphatase (AP) and protein tyrosine phosphatases (PTPs) have revealed significant differences in their ability to discriminate between these two substrates. nih.gov AP, which possesses a highly charged active site with two zinc ions and one magnesium ion, shows a strong preference for pNPP hydrolysis over pNPS. nih.govnih.gov In contrast, PTPs, which lack these metal ions, exhibit a much lower level of discrimination. nih.gov This suggests that the electrostatic environment of the active site plays a crucial role in stabilizing the transition state of phosphate (B84403) monoester hydrolysis.

Furthermore, the reactivity of enzymes towards pNPP can be compared with other phosphate and sulfate monoesters to understand the structural and electronic requirements for catalysis. nih.govsquarespace.com These comparative studies, often involving a range of substrate analogues with varying leaving groups and electronic properties, provide a detailed picture of how enzymes achieve their remarkable catalytic efficiency and specificity. nih.govresearchgate.netrsc.org

Identification and Role of Active Site Residues in Diammonium 4-nitrophenyl phosphate Binding and Catalysis

Site-directed mutagenesis studies, coupled with kinetic analysis of pNPP hydrolysis, have been pivotal in identifying the key amino acid residues involved in substrate binding and catalysis. nih.govplos.org In many phosphatases, a network of charged and polar residues within the active site is responsible for orienting the substrate and stabilizing the transition state.

For example, in alkaline phosphatase, an arginine residue (Arg166) is thought to play a critical role in binding the phosphate group of the substrate. nih.gov Mutation of this residue to a serine (R166S AP) leads to a significant decrease in the rate of pNPP hydrolysis, highlighting its importance in catalysis. nih.gov Similarly, studies on protein tyrosine phosphatases have identified a conserved aspartic acid residue that acts as a general acid, protonating the leaving group during the reaction. nih.gov Mutation of this residue to asparagine results in a dramatic reduction in catalytic activity. nih.gov

The interaction between guanidinium (B1211019) ions and the p-nitrophenyl phosphate dianion has been studied as a model for the role of arginine residues at enzyme active sites. nih.gov This research suggests that arginine residues are primarily involved in binding and correctly positioning the substrate for catalysis. nih.gov The specific roles of various active site residues in different enzymes have been elucidated through such detailed structure-function analyses. nih.govplos.org

Transition State Analysis and Characterization of Reaction Intermediates

The hydrolysis of pNPP by phosphatases generally proceeds through a phosphoryl transfer mechanism, which can be either associative (with a pentacovalent phosphorane-like transition state) or dissociative (with a metaphosphate-like transition state). nih.gov The nature of the transition state can be probed using various experimental and computational techniques.

Quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to model the transition states of pNPP hydrolysis in enzymes like alkaline phosphatase. nih.gov These studies provide insights into the geometry and electronic structure of the transition state, helping to distinguish between different mechanistic possibilities. nih.gov The hydrolysis of pNPP often involves the formation of a covalent phosphoenzyme intermediate, where the phosphate group of the substrate is transferred to a nucleophilic residue in the active site (e.g., a serine in alkaline phosphatase). nih.gov This intermediate is then hydrolyzed in a second step to release inorganic phosphate and regenerate the free enzyme. nih.gov

The study of transition state analogues, such as compounds containing aluminum fluoride (B91410) (AlF₄⁻), has also provided valuable structural information about the transition state of ATP hydrolysis in motor proteins, which shares mechanistic similarities with pNPP hydrolysis by phosphatases. nih.gov

Application of Kinetic Isotope Effects (KIEs) for Mechanistic Insights into pNPP Hydrolysis

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure of enzymatic reactions. osti.gov By measuring the effect of isotopic substitution at specific positions in the substrate on the reaction rate, one can gain information about changes in bonding and geometry during the transition state. nih.govnih.gov

For the hydrolysis of pNPP, KIEs involving the non-bridging oxygen atoms of the phosphate group (¹⁸O), the bridging oxygen of the leaving group (¹⁸O), and the nitrogen atom of the nitro group (¹⁵N) have been particularly informative. nih.govnih.gov For instance, a large primary ¹⁸O KIE for the leaving group oxygen is indicative of significant P-O bond cleavage in the transition state. nih.gov

Studies on alkaline phosphatase and protein tyrosine phosphatases have utilized KIEs to compare the transition states of pNPP hydrolysis in solution and in the enzyme active site. nih.govnih.govnih.gov These experiments have revealed that the transition states for both enzymatic and uncatalyzed reactions are quite similar, suggesting that enzymes accelerate the reaction primarily by stabilizing this pre-existing transition state structure. nih.gov Furthermore, KIEs can be used to determine whether the chemical step of the reaction is rate-limiting. nih.gov

Table 1: Kinetic Isotope Effects for the Hydrolysis of pNPP by Protein Tyrosine Phosphatase Mutants Data sourced from multiple studies on PTPs. nih.gov

Mutant15(V/K)18(V/K)bridge
D to N mutantsNormalMore Normal

pH-Rate Profiles and Ionization States of Catalytic Groups

The activity of most enzymes is highly dependent on the pH of the surrounding medium, and phosphatases are no exception. nih.govnih.govresearchgate.netresearchgate.net The pH-rate profile, which is a plot of the reaction rate versus pH, provides valuable information about the ionization states of the catalytic residues in the active site. researchgate.netnih.gov

For example, the hydrolysis of pNPP by alkaline phosphatase typically exhibits a bell-shaped pH-rate profile, with an optimal pH in the alkaline range. nih.govresearchgate.net This profile reflects the ionization states of key active site residues, such as the nucleophilic serine and the general acid/base catalysts. nih.gov The pKa values of these residues can often be determined from the inflection points of the pH-rate curve.

Studies on the pH dependence of pNPP hydrolysis by various phosphatases, including those from different organisms and with specific mutations, have helped to elucidate the roles of specific ionizable groups in catalysis. nih.govnih.govresearchgate.net For instance, the loss of the basic limb in the pH-rate profile of a PTP mutant can indicate the role of a particular residue in general acid catalysis. nih.gov The ionic strength of the buffer can also influence the rate of pNPP hydrolysis, providing further insights into the electrostatic interactions between the enzyme and the substrate. nih.govacs.org

Advanced Research Applications of Diammonium 4 Nitrophenyl Phosphate in Biochemical Disciplines

Development of Novel Biosensors and Enzyme-Based Detection Systems

Diammonium 4-nitrophenyl phosphate (B84403) (DNPP), often referred to as p-nitrophenyl phosphate (pNPP) in its various salt forms, is a key reagent in the development of biosensors and enzyme-based detection systems. Its primary role is as a chromogenic substrate for phosphatases. The enzymatic hydrolysis of DNPP by a phosphatase cleaves the phosphate group, yielding 4-nitrophenol (B140041) (p-nitrophenol), a product that exhibits a distinct yellow color with a maximum absorbance at 405 nm under alkaline conditions. nih.govneb.comnih.gov This colorimetric change forms the basis of many detection methods.

A notable application is in the development of a highly sensitive biosensor system for phosphate detection. This system utilizes a flow injection analysis (FIA) system and a series of enzymatic reactions. The process involves pyruvate (B1213749) oxidase, which generates hydrogen peroxide that then reacts with luminol (B1675438) in the presence of peroxidase, producing a chemiluminescent signal detected by a photomultiplier. capes.gov.br This method allows for the rapid and sensitive determination of phosphate levels, with a detection limit sufficient for monitoring phosphate concentrations in natural waters. capes.gov.br

Application in Enzyme-Linked Immunosorbent Assays (ELISA)

In the realm of immunoassays, DNPP is a widely used substrate for alkaline phosphatase (AP), an enzyme commonly conjugated to secondary antibodies in ELISA. sigmaaldrich.comwikipedia.orgsigmaaldrich.com The principle of ELISA involves the detection of an antigen or antibody in a sample. When an AP-conjugated antibody binds to its target, the subsequent addition of DNPP results in the production of the yellow-colored 4-nitrophenol. sigmaaldrich.comwikipedia.org The intensity of the color, which can be measured spectrophotometrically at 405 nm, is directly proportional to the amount of target antigen or antibody present in the sample. sigmaaldrich.cominterchim.fr

The sensitivity of the ELISA can be influenced by several factors, including the concentrations of the primary antibody, the secondary antibody-AP conjugate, and the substrate incubation time and temperature. sigmaaldrich.comsigmaaldrich.com For optimal results, these parameters often require careful titration. sigmaaldrich.com The reaction can be stopped by adding a strong base, such as sodium hydroxide (B78521), which also enhances the yellow color of the 4-nitrophenol product, allowing for endpoint measurements. sigmaaldrich.comsigmaaldrich.com

Table 1: Common Enzymatic Markers and their Chromogenic Substrates in ELISA

Enzymatic MarkerSubstrateChromogen Color
Alkaline Phosphatase (AP)Diammonium 4-nitrophenyl phosphate (as pNPP)Yellow
Horseradish Peroxidase (HRP)o-phenylenediamine dihydrochloride (B599025) (OPD)Amber
Horseradish Peroxidase (HRP)3,3',5,5'-tetramethylbenzidine (TMB)Blue (turns yellow with acid)
Horseradish Peroxidase (HRP)2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt (ABTS)Green

This table is based on information from a general overview of ELISA techniques. wikipedia.org

Assessment of Enzyme Stability and Denaturation Profiles

The stability of enzymes is a critical factor in their function and application. Assays utilizing DNPP can be employed to assess the stability and denaturation profiles of phosphatases. For instance, the effect of different storage conditions or the presence of various chemical agents on enzyme activity can be monitored by measuring the rate of DNPP hydrolysis over time.

A study on alkaline phosphatase demonstrated that the stability of the enzyme was affected by the type of microplate used for the assay. Pre-incubating the enzyme in non-treated plates led to a decay in the initial reaction velocities, indicating enzyme instability. In contrast, non-binding surface plates helped maintain enzyme stability. nih.gov Such studies are crucial for developing robust and reliable enzyme assays.

Studies on Enzyme Compartmentalization and Localization in Cell-Free Systems

While direct evidence for the use of this compound in studying enzyme compartmentalization and localization in cell-free systems is not extensively detailed in the provided search results, the principles of its application in other areas can be extrapolated. Cell-free systems, which are extracts of cells containing the necessary machinery for biological processes, allow for the study of enzymatic reactions in a controlled environment. By incorporating DNPP into a cell-free system containing a phosphatase, researchers could theoretically study how the enzyme's activity is affected by its localization within different "compartments" or microenvironments created within the cell-free extract.

Indirect Monitoring of Protein Phosphorylation/Dephosphorylation Events

DNPP serves as a valuable tool for the indirect monitoring of protein phosphorylation and dephosphorylation events. neb.commedchemexpress.com Many cellular processes are regulated by the addition and removal of phosphate groups from proteins, catalyzed by kinases and phosphatases, respectively. To study the activity of a protein phosphatase, DNPP can be used as a general substrate. neb.comsigmaaldrich.com The rate of 4-nitrophenol production is a measure of the phosphatase's activity.

Utility in Cell-Free Enzyme Assay Systems

DNPP is highly suitable for use in cell-free enzyme assay systems due to its properties as a chromogenic substrate. sigmaaldrich.comsigmaaldrich.com These systems are essential for high-throughput screening of potential enzyme inhibitors and for detailed kinetic studies. The hydrolysis of DNPP to the colored product 4-nitrophenol provides a straightforward method for quantifying enzyme activity without the need for more complex detection methods. nih.gov

The assay can be performed continuously by monitoring the absorbance change in real-time or as a single-point assay where the reaction is stopped after a specific time. neb.com The simplicity and adaptability of the DNPP assay make it a standard choice for characterizing phosphatases in cell-free environments. nih.govsigmaaldrich.com

Computational and Theoretical Investigations Pertaining to Diammonium 4 Nitrophenyl Phosphate

Molecular Docking Simulations of Diammonium 4-nitrophenyl phosphate (B84403) Binding to Phosphatase Active Sites

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of diammonium 4-nitrophenyl phosphate, it is used to understand how the 4-nitrophenyl phosphate (pNPP) anion fits into the active site of various phosphatases.

Detailed structural analysis of pNPP complexed with phosphatases, such as human dual-specificity phosphatase 22 (DUSP22), reveals the molecular basis for its binding. nih.gov In the DUSP22-pNPP complex, the phosphate moiety of pNPP is positioned within the enzyme's phosphate-binding loop. nih.gov This binding is stabilized by a network of hydrogen bonds between the phosphate oxygen atoms and key residues in the active site. The 4-nitrophenyl group settles into a specific pocket, and its orientation is critical for the subsequent enzymatic reaction. nih.gov

Interestingly, studies have shown that other molecules, such as the MES buffer, can occupy the active site in a manner very similar to pNPP. nih.gov The sulfate (B86663) group of the MES molecule mimics the position and hydrogen bonding pattern of the pNPP phosphate group, while its morpholine (B109124) ring occupies the same space as the 4-nitrophenyl ring. nih.gov This highlights the specific shape and charge complementarity between the phosphatase active site and its substrates. Molecular docking studies on other phosphate derivatives have also emphasized the importance of the phosphate group in forming hydrogen bonds with key residues, which is crucial for the stability of the enzyme-ligand complex. nih.gov

Table 1: Key Interactions of 4-Nitrophenyl phosphate (pNPP) in Phosphatase Active Sites This table is generated based on data from structural studies of pNPP in complex with phosphatases.

Interacting Moiety of pNPPInteracting Enzyme ComponentType of InteractionSignificance
Phosphate GroupPhosphate-Binding Loop ResiduesHydrogen BondingAnchors the substrate in the active site; positions the phosphate for catalysis.
4-Nitrophenyl RingHydrophobic Pocketvan der Waals / Hydrophobic InteractionsOrients the substrate correctly; facilitates leaving group departure after hydrolysis.

Quantum Mechanical Calculations of Hydrolysis Reaction Pathways and Transition States

To understand the chemical reaction of pNPP hydrolysis, quantum mechanical (QM) methods are necessary. chemrxiv.org These calculations can model the changes in electronic structure as bonds are broken and formed. Due to the computational cost of QM methods, they are often combined with molecular mechanics (MM) in a hybrid QM/MM approach, which has become a standard practice for studying enzyme reactions. nih.govmdpi.com In this approach, the reacting parts of the system (the substrate and key active site residues) are treated with QM, while the rest of the protein and solvent are treated with MM. nih.gov

A hybrid quantum mechanical/effective fragment potential (QM/EFP) study investigated the P-O bond cleavage of the dianionic p-nitrophenyl phosphate monoester (p-NPP). nih.gov The calculations showed that the hydrolysis proceeds through a concerted mechanism, involving a single trigonal bipyramidal (TBP) transition state. nih.gov This means the bond to the incoming nucleophile (e.g., a water molecule or hydroxide) forms concurrently with the breaking of the P-O bond to the 4-nitrophenolate (B89219) leaving group. nih.gov

The study calculated a significant activation energy for this process, which was in good agreement with experimental values. nih.gov The charge distribution analysis along the reaction coordinate showed a progressive transfer of charge from the nucleophile to the phosphate unit. nih.gov Such calculations are critical for confirming the reaction mechanism, characterizing the high-energy transition state, and understanding the role of the enzyme in lowering the activation barrier compared to the reaction in solution. nih.govnih.gov

Table 2: Calculated Parameters for the Hydrolysis of p-Nitrophenyl Phosphate (p-NPP) Data derived from a B3LYP/6-31++G(d,p)/EFP QM/EFP study. nih.gov

ParameterCalculated ValueSignificance
Reaction MechanismConcertedBond formation and breakage occur in a single step.
Transition State GeometryTrigonal Bipyramidal (TBP)Characterizes the highest energy point along the reaction coordinate.
Activation Energy~26 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Activation Free Energy (at 39°C)23.6 kcal/molCorresponds well with the experimental value of 27 kcal/mol, validating the computational model.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pNPP and its analogues, SAR studies help to explain why it is an effective substrate for phosphatases. The key structural features of pNPP are the phosphate group and the 4-nitrophenyl moiety.

The phosphate group is the primary recognition element that binds to the phosphatase active site. nih.gov The activity of the enzyme is critically dependent on the presence of this group. The 4-nitrophenyl group serves two main purposes. First, it is a good leaving group, which facilitates the cleavage of the P-O bond during the hydrolysis reaction. Second, upon its release from the enzyme, the resulting 4-nitrophenolate ion is a chromogen, meaning it absorbs light in the visible spectrum (specifically around 405 nm), producing a yellow color. nih.govmedchemexpress.com This chromogenic property is what makes pNPP an exceptionally useful substrate for simple and continuous colorimetric assays of phosphatase activity. nih.gov

SAR studies on related series of compounds, such as nitro-p-phenylenediamine derivatives, have shown that the presence and position of the nitro (NO2) group are crucial factors in determining biological activity. nih.gov Although these are different molecules, the principle applies: the electron-withdrawing nature of the nitro group on the phenyl ring in pNPP is what makes the 4-nitrophenolate a stable and effective leaving group, thus enhancing the rate of the enzymatic reaction. Any modification that alters the electronic properties of the phenyl ring or replaces the phosphate group would be expected to have a significant impact on the compound's utility as a phosphatase substrate.

Future Directions and Emerging Research Avenues

Integration of Diammonium 4-nitrophenyl phosphate-based Assays with Advanced Spectroscopic Techniques (e.g., Time-Resolved Spectroscopy, Fluorescence)

The conventional use of diammonium 4-nitrophenyl phosphate (B84403) in enzymatic assays, which relies on monitoring the end-point absorbance of the 4-nitrophenolate (B89219) product, is being enhanced by its integration with advanced spectroscopic techniques. Time-resolved spectroscopy, for instance, allows for the continuous monitoring of 4-nitrophenol (B140041) production, providing detailed kinetic data that can elucidate complex enzyme mechanisms and transient states. This approach offers a significant advantage over fixed-time point assays by capturing the complete reaction profile.

Furthermore, fluorescence-based detection methods are being developed to increase the sensitivity of assays utilizing this compound. While 4-nitrophenol itself is not fluorescent, its enzymatic release can trigger a change in a fluorescent system. One such strategy involves the use of a "turn-on" fluorescent sensor that specifically reacts with the 4-nitrophenol product to generate a fluorescent signal. This can be particularly useful for detecting low levels of phosphatase activity or for high-throughput screening applications where enhanced sensitivity is paramount.

Miniaturization and Automation of this compound Assays for High-Throughput Applications

The inherent simplicity and robustness of the colorimetric assay based on this compound make it highly suitable for miniaturization and automation. This has led to its widespread adoption in high-throughput screening (HTS) campaigns for drug discovery and enzyme characterization. By scaling down the assay volume into 96-, 384-, or even 1536-well microplate formats, researchers can significantly reduce reagent costs and increase the number of compounds or enzyme variants tested.

Robotic liquid handling systems further automate the process of dispensing reagents, initiating reactions, and recording measurements, thereby minimizing human error and increasing reproducibility. The development of microfluidic platforms, or "lab-on-a-chip" technology, represents the next frontier in miniaturization. These devices enable assays to be performed in nanoliter to picoliter volumes, offering advantages such as rapid analysis times, minimal sample consumption, and the potential for parallel processing of thousands of individual assays.

Rational Design of Modified Chromogenic Substrates for Enhanced Sensitivity or Specificity

While this compound is a versatile substrate, there is a growing interest in the rational design of novel chromogenic and fluorogenic phosphatase substrates to overcome some of its limitations. The goal of this research is to create substrates with improved kinetic properties, enhanced sensitivity, or greater specificity for particular phosphatase isozymes. For example, modifying the chemical structure of the phenyl ring can shift the absorbance maximum of the resulting phenolate (B1203915) product, which can help to minimize spectral overlap with other components in the assay mixture.

Researchers are also exploring the introduction of different leaving groups to fine-tune the substrate's reactivity and selectivity. By systematically altering the substrate's molecular structure, it is possible to develop probes that are preferentially hydrolyzed by specific phosphatases, enabling the selective measurement of their activity in complex biological samples.

Applications in Synthetic Biology and Enzyme Engineering to Characterize Novel Phosphatases

In the fields of synthetic biology and enzyme engineering, this compound serves as a workhorse substrate for the rapid screening and characterization of novel or engineered phosphatases. Directed evolution and rational design strategies are often employed to create large libraries of enzyme variants, and a simple, reliable assay is essential for identifying clones with desired properties, such as enhanced catalytic activity, altered substrate specificity, or improved stability.

The colorimetric assay using this compound provides a straightforward method to quantify the activity of these engineered enzymes. This allows researchers to quickly assess the impact of specific mutations and to guide the iterative process of enzyme optimization. The substrate's broad reactivity with a wide range of phosphatases makes it an ideal starting point for characterizing newly discovered or engineered enzymes before moving on to more specific substrates.

Development of Multiplexed Enzymatic Assays Incorporating this compound

To increase the information content obtained from a single experiment, there is a trend towards the development of multiplexed assays that can simultaneously measure the activity of multiple enzymes. This compound can be incorporated into such multiplexed formats, often in combination with other enzyme-substrate systems that produce distinct signals.

For instance, a phosphatase assay using this compound could be run in parallel with a protease assay that utilizes a fluorogenic substrate. By using a plate reader capable of measuring both absorbance and fluorescence, the activities of both enzymes can be determined in the same well. This approach is particularly valuable for studying complex biological processes where multiple enzymatic activities are interconnected, such as in signal transduction pathways.

Exploring Non-Canonical Enzymatic Activities Towards this compound and Related Substrates

There is an increasing appreciation that many enzymes can exhibit "promiscuous" or non-canonical activities towards substrates that are different from their primary physiological substrates. This compound has proven to be a useful tool for uncovering such hidden activities in various enzymes. For example, some enzymes that are not classified as phosphatases have been shown to slowly hydrolyze this substrate, revealing a latent phosphatase activity.

The study of these non-canonical activities can provide valuable insights into enzyme evolution and the structural basis of enzyme specificity. It can also lead to the discovery of novel biocatalysts for industrial applications. By screening diverse enzyme libraries against this compound, researchers may identify enzymes with unexpected functionalities that can be further engineered for specific purposes.

Q & A

Q. What are the standard synthesis methods for diammonium hydrogen phosphate (DAP), and how do reaction conditions influence product purity?

DAP is synthesized by reacting phosphoric acid with ammonia in a controlled stoichiometric ratio. The pH of the solution is critical; maintaining a pH of 7.5–8 ensures the formation of the dibasic ammonium phosphate salt. Post-reaction crystallization and drying processes (e.g., spray drying) are used to achieve granular or powdered forms. Impurities such as residual ammonia or unreacted acids are minimized through iterative pH adjustments and filtration .

Q. How do temperature and solvent concentration affect the dissolution kinetics of DAP in aqueous systems?

Dissolution rates of DAP in water follow Arrhenius behavior, increasing with temperature (20–60°C). Higher DAP concentrations (e.g., 10–20% w/v) reduce dissolution efficiency due to saturation limits. Stirring speed (100–500 rpm) enhances mass transfer but has diminishing returns beyond critical Reynolds numbers. Kinetic models like the Noyes-Whitney equation can quantify these parameters .

Q. What analytical techniques are recommended for quantifying DAP in soil or biological matrices?

  • Colorimetry: Molybdenum-blue method for phosphate detection (λ = 880 nm).
  • Ion Chromatography: Separation of ammonium and phosphate ions with conductivity detection.
  • ICP-MS: For trace elemental analysis, particularly in studies assessing heavy metal contamination from fertilizers. Sample pretreatment (e.g., acid digestion for soils) is essential to minimize matrix interference .

Advanced Research Questions

Q. How can contradictions in DAP efficacy studies (e.g., crop yield vs. environmental leaching) be resolved methodologically?

Contradictions often arise from variable soil pH, microbial activity, or irrigation practices. To address this:

  • Conduct long-term field trials with controlled variables (e.g., pH-stabilized plots).
  • Use isotopic labeling (e.g., ³²P) to track phosphate uptake versus leaching.
  • Apply multivariate regression models to isolate DAP’s contribution from confounding factors like organic matter or competing ions (e.g., Ca²⁺) .

Q. What experimental designs optimize DAP’s role in heritage stone conservation?

  • Penetration Depth: Apply DAP via brushing, immersion, or poultice packing on carbonate stones (e.g., marble). Use SEM-EDS to map hydroxyapatite formation at varying depths.
  • Cohesion Testing: Measure tensile strength pre/post treatment with Brazilian disk tests.
  • Environmental Simulation: Accelerate weathering (e.g., freeze-thaw cycles) to assess durability. Brushing achieves shallow penetration (0.5–2 mm), while poultices enhance depth (5–10 mm) but require longer application times .

Q. How do controlled-release DAP formulations improve phosphorus use efficiency (PUE) in crops?

Controlled-release DAP (CDAP) uses polymer coatings (e.g., ethyl cellulose) to delay dissolution. In maize trials, CDAP increased root surface area by 80% and PUE by 45% compared to conventional DAP. Methodology:

  • Root Imaging: Laser ablation tomography to quantify root morphology.
  • Isotopic Tracing: ³³P-labeled DAP to monitor uptake dynamics.
  • Economic Analysis: Cost-benefit models comparing CDAP’s yield gains against production costs .

Q. What are the limitations of using DAP in high-pH soils, and how can they be mitigated?

In alkaline soils (pH > 8.5), DAP reacts with calcium to form insoluble hydroxyapatite, reducing bioavailability. Mitigation strategies:

  • Co-application with Acidifiers: Elemental sulfur or citric acid to lower soil pH.
  • Nano-DAP Formulations: Nanoparticle encapsulation to slow reaction kinetics.
  • Microbial Inoculants: Phosphate-solubilizing bacteria (e.g., Pseudomonas fluorescens) to enhance mineralization .

Methodological Resources

Q. How should researchers design trials to evaluate DAP’s agronomic performance?

  • Randomized Complete Block Design (RCBD): Reduces spatial variability in field trials.
  • Dosage Gradients: Test DAP rates (e.g., 50–200 kg/ha) against controls.
  • Soil Sampling: Pre/post-season analysis of Olsen-P, NH₄⁺, and NO₃⁻ levels.
  • Yield Metrics: Grain weight, biomass, and harvest index standardized per IPCC protocols .

Q. What advanced imaging techniques validate DAP’s consolidation efficacy in cultural heritage materials?

  • Micro-CT Scanning: Non-destructive 3D visualization of pore-filling hydroxyapatite.
  • AFM (Atomic Force Microscopy): Nanoscale surface cohesion measurements.
  • Raman Spectroscopy: Identify phosphate-mineral phases (e.g., brushite, monetite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.